4-(O-Chlorobenzylidene)-5-oxo-2-thioxoimidazolidine
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Overview
Description
4-(O-Chlorobenzylidene)-5-oxo-2-thioxoimidazolidine is a chemical compound known for its unique structure and properties It is a derivative of imidazolidine, featuring a chlorobenzylidene group and a thioxo group, which contribute to its distinct chemical behavior
Preparation Methods
The synthesis of 4-(O-Chlorobenzylidene)-5-oxo-2-thioxoimidazolidine typically involves the reaction of o-chlorobenzaldehyde with thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a catalyst, such as piperidine, and requires controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(O-Chlorobenzylidene)-5-oxo-2-thioxoimidazolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of corresponding amines or other reduced derivatives.
Substitution: The chlorobenzylidene group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups. Common reagents and conditions for these reactions include strong oxidizing agents, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: Research has explored its potential as a bioactive molecule with antimicrobial properties.
Medicine: Studies have investigated its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 4-(O-Chlorobenzylidene)-5-oxo-2-thioxoimidazolidine exerts its effects involves interactions with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-(O-Chlorobenzylidene)-5-oxo-2-thioxoimidazolidine can be compared to other similar compounds, such as:
2-Chlorobenzylidene malononitrile (CS gas): Known for its use as a riot control agent, CS gas shares the chlorobenzylidene group but differs in its overall structure and applications.
1-Chloroacetophenone (CN): Another riot control agent, CN has a similar chlorinated aromatic structure but lacks the imidazolidine and thioxo groups.
Dibenz[b,f]-1,4-oxazepine (CR): This compound is also used as a riot control agent and has a different chemical structure, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C10H7ClN2OS |
---|---|
Molecular Weight |
238.69 g/mol |
IUPAC Name |
(5Z)-5-[(2-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H7ClN2OS/c11-7-4-2-1-3-6(7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)/b8-5- |
InChI Key |
HSAIZKCQBWCNNP-YVMONPNESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=S)N2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)N2)Cl |
Origin of Product |
United States |
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